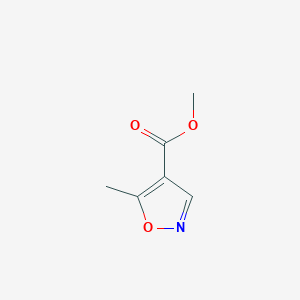

Methyl 5-methylisoxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBUWIGURZNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624550 | |

| Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-54-9 | |

| Record name | 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methylisoxazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Development

Introduction: A Key Heterocyclic Building Block

Methyl 5-methylisoxazole-4-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its rigid, planar isoxazole core, substituted with a reactive carboxylate group, makes it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and a discussion of its critical role as a key intermediate in the production of important immunomodulatory drugs. For researchers and professionals in drug development, a thorough understanding of this molecule is essential for leveraging its potential in creating novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

Chemical Structure

The molecule consists of a five-membered isoxazole ring, which is a class of azole heterocycles with adjacent nitrogen and oxygen atoms. The ring is substituted at the 5-position with a methyl group and at the 4-position with a methyl carboxylate group.

An In-depth Technical Guide to Methyl 5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylisoxazole-4-carboxylate, with the CAS number 100047-54-9 , is a heterocyclic compound that serves as a valuable building block in the field of organic synthesis and medicinal chemistry.[1] As a derivative of the isoxazole core, this molecule is of significant interest to researchers in drug discovery and development. The isoxazole ring system is a key pharmacophore found in a variety of biologically active compounds, including approved drugs.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, properties, and applications, particularly in the context of pharmaceutical research. While direct in-depth data on this specific methyl ester is not extensively published, this guide will leverage the wealth of information available for its immediate precursor, 5-methylisoxazole-4-carboxylic acid, and the closely related ethyl ester to provide a scientifically grounded and practical resource.

Physicochemical Properties

| Property | 5-Methylisoxazole-4-carboxylic acid | Ethyl 5-methylisoxazole-4-carboxylate | This compound |

| CAS Number | 42831-50-5[2][3] | 51135-73-0 | 100047-54-9[1] |

| Molecular Formula | C₅H₅NO₃[3] | C₇H₉NO₃ | C₆H₇NO₃ |

| Molecular Weight | 127.10 g/mol [3] | 155.15 g/mol | 141.13 g/mol |

| Appearance | White to off-white crystalline powder[4] | Not specified | Not specified |

| Melting Point | 144-148 °C[3] | 49-52 °C[5] | Not available |

| Boiling Point | Predicted: 308.3±22.0 °C[3] | 95-97 °C at 15 mmHg[5] | Not available |

| Density | Predicted: 1.348±0.06 g/cm³[3] | 1.118 g/mL at 25 °C | Not available |

| Solubility | Slightly soluble in DMSO and Methanol[3] | Not specified | Not specified |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and well-documented strategy involves a two-step process: the synthesis of the key intermediate, 5-methylisoxazole-4-carboxylic acid, followed by its esterification.

Synthetic Workflow Overview

References

- 1. anaxlab.com [anaxlab.com]

- 2. 5-メチルイソオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 4. nobleintermediates.com [nobleintermediates.com]

- 5. 51135-73-0 CAS MSDS (Ethyl 5-methylisoxazole-4-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 5-Methylisoxazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylisoxazole-4-carboxylate is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring an isoxazole ring functionalized with both a methyl and a methyl ester group, makes it a valuable synthon, or building block, for the creation of more complex molecules. This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of this compound, offering field-proven insights for researchers and developers.

Core Molecular Attributes

The foundational characteristics of a chemical compound are its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Attribute | Value |

| Molecular Formula | C₆H₇NO₃[1][2][3] |

| Molecular Weight | 141.12 g/mol [3] (also cited as 141.1247 g/mol [1] and 141.13 g/mol [2]) |

| CAS Number | 100047-54-9[1][2][3][4] |

The structural arrangement of this compound, with its reactive ester group and stable isoxazole core, dictates its chemical behavior and utility.

Synthesis and Chemical Properties

The synthesis of this compound is a critical aspect of its accessibility for research and development. While various synthetic routes can be conceptualized, a common approach involves the esterification of the corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid.

A general pathway for the synthesis of related isoxazole-4-carboxylic esters often begins with precursors like ethyl acetoacetate. For instance, the synthesis of the closely related ethyl ester involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate.[5] The resulting ethyl 5-methylisoxazole-4-carboxylate can then be hydrolyzed to 5-methylisoxazole-4-carboxylic acid.[5][6] Subsequent esterification with methanol, typically under acidic conditions, would yield the target molecule, this compound.

Caption: A simplified diagram illustrating the esterification of 5-methylisoxazole-4-carboxylic acid to yield this compound.

The chemical reactivity of this compound is largely centered around the ester functionality. It can undergo hydrolysis back to the carboxylic acid, or transesterification with other alcohols. The isoxazole ring itself is relatively stable but can be cleaved under certain harsh conditions.

Applications in Research and Development

The utility of this compound spans multiple scientific disciplines, from drug discovery to the development of advanced materials.

Pharmaceutical and Medicinal Chemistry

A significant application of the isoxazole scaffold is in the synthesis of pharmacologically active molecules. The parent acid, 5-methylisoxazole-4-carboxylic acid, is a known intermediate in the synthesis of Leflunomide and Teriflunomide, drugs used to treat autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7] While not a direct precursor in the most common synthetic routes, this compound serves as a valuable building block for creating analogues and derivatives of these and other bioactive compounds. Its structure is a key component in the development of novel therapeutics.

Caption: The workflow from a chemical building block like this compound to the identification of a lead compound in drug discovery.

Materials Science

In the field of materials science, particularly in the electronics industry, this compound is utilized in the formulation of photoresists.[4] Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of microelectronics. The specific molecular structure of this compound contributes to the desired photosensitivity and solubility characteristics required for high-resolution patterning.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on potential hazards, handling, storage, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a versatile chemical intermediate with significant applications in both pharmaceutical development and materials science. Its well-defined molecular weight and formula provide a solid foundation for its use in precise chemical synthesis. A thorough understanding of its properties and reactivity is essential for researchers and scientists aiming to leverage this compound in the creation of novel and innovative products. The continued exploration of isoxazole derivatives promises to yield further advancements in various scientific and technological fields.

References

- 1. 100047-54-9 | MFCD09756501 | this compound [aaronchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 7. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methylisoxazole-4-carboxylate, a key heterocyclic building block, holds significant importance in the landscape of modern pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself, its structural motif is integral to the development of prominent immunomodulatory drugs. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical applications, offering field-proven insights for professionals in drug discovery and development. The strategic use of this intermediate, particularly in the synthesis of disease-modifying antirheumatic drugs (DMARDs), underscores the necessity of a thorough understanding of its chemical behavior and handling.

Part 1: Chemical Identity and Nomenclature

The precise identification of chemical entities is fundamental to scientific rigor. This compound is systematically named and cataloged under various identifiers.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: methyl 5-methyl-1,2-oxazole-4-carboxylate[1]

-

Common Synonyms:

-

4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester[1]

-

Methyl 5-methyl-4-isoxazolecarboxylate

-

Chemical Identifiers

A consistent set of identifiers ensures unambiguous reference in global databases and regulatory documents.

| Identifier | Value | Source |

| CAS Number | 100047-54-9 | PubChem[1] |

| Molecular Formula | C₆H₇NO₃ | PubChem[1] |

| Molecular Weight | 141.12 g/mol | PubChem |

| InChI Key | AHLBUWIGURZNRZ-UHFFFAOYSA-N | PubChem |

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. While experimental data for this compound is not extensively published, reliable computational predictions and comparisons with analogous structures provide valuable insights.

Physicochemical Properties

The following table summarizes key predicted physicochemical properties. These values are computationally derived and should be used as a guide, with experimental verification recommended for critical applications.

| Property | Predicted Value | Source |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 141.042593085 Da | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem |

Spectroscopic Profile (Inferred)

No publicly available experimental spectra for this compound were identified. However, based on the known spectra of its parent compound, 5-methylisoxazole-4-carboxylic acid, and general principles of spectroscopy, the following characteristics can be inferred:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl group on the isoxazole ring (C5-CH₃), likely in the δ 2.5-2.8 ppm range.

-

A singlet for the methyl ester group (O-CH₃), expected around δ 3.8-4.0 ppm.

-

A singlet for the proton on the isoxazole ring (C3-H), anticipated to be the most downfield signal, likely above δ 8.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the six carbon atoms:

-

The two methyl carbons (ring and ester) in the aliphatic region.

-

The carbonyl carbon of the ester group, expected in the δ 160-170 ppm range.

-

The three distinct carbons of the isoxazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically found in the 1720-1740 cm⁻¹ region. Other characteristic peaks would include C-H stretching vibrations and vibrations associated with the isoxazole ring.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 110, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 82.

Part 3: Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed as a final product but can be readily achieved through established synthetic routes for its precursors, primarily 5-methylisoxazole-4-carboxylic acid. The most logical and industrially scalable approach involves the esterification of this carboxylic acid.

Key Precursor: 5-Methylisoxazole-4-carboxylic Acid

The synthesis of the parent carboxylic acid is a critical first step. A well-documented route starts from ethyl acetoacetate and involves a cyclization reaction with hydroxylamine. This process, detailed in patent literature, first yields the ethyl ester, which is then hydrolyzed.

The overall synthetic pathway to the key carboxylic acid intermediate is outlined below:

References

The Isoxazole Core: A Technical Guide to 5-Methylisoxazole-4-Carboxylate Esters as Pivotal Intermediates in Immunomodulatory Drug Synthesis

Abstract

The isoxazole heterocycle represents a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and metabolic stability. This technical guide provides an in-depth analysis of a key building block, the 5-methylisoxazole-4-carboxylate scaffold, with a primary focus on its methyl and ethyl esters. We will explore the synthesis, physicochemical properties, and critical applications of these intermediates. The narrative will elucidate their indispensable role in the industrial-scale synthesis of pivotal disease-modifying antirheumatic drugs (DMARDs), namely Leflunomide and its active metabolite, Teriflunomide. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols to underscore the causality behind critical process decisions.

The Strategic Importance of the 5-Methylisoxazole Scaffold in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery. Their structure imparts a favorable combination of stability, dipole moment, and hydrogen bonding capability, making them effective bioisosteres for other functional groups.[1][2] The growing list of FDA and EMA-approved drugs containing the isoxazole moiety, such as parecoxib, micafungin, and leflunomide, highlights their therapeutic relevance.[1][2]

Within this class, 5-Methylisoxazole-4-carboxylic acid and its corresponding esters (e.g., Methyl 5-methylisoxazole-4-carboxylate and Ethyl 5-methylisoxazole-4-carboxylate) are preeminent pharmaceutical intermediates.[3][4] While the methyl ester is functionally analogous, the ethyl ester is more extensively documented in process chemistry literature for its role as the direct precursor in the synthesis of Leflunomide, a key drug for treating rheumatoid and psoriatic arthritis.[5][6][7] This guide will focus primarily on the ethyl ester as a representative of this class, while acknowledging the direct applicability of the methodologies to its methyl counterpart. The carboxylic acid form is itself a crucial intermediate, typically generated via hydrolysis of the ester immediately prior to the final amidation steps.[3][5]

Physicochemical Properties, Safety, and Handling

A comprehensive understanding of the physical and chemical properties of an intermediate is paramount for process development, safety, and scalability.

Key Physicochemical Data

The properties of the core acid and its widely used ethyl ester are summarized below for easy comparison.

| Property | 5-Methylisoxazole-4-carboxylic Acid | Ethyl 5-methylisoxazole-4-carboxylate |

| CAS Number | 42831-50-5[3][8] | 51135-73-0[4][9] |

| Molecular Formula | C₅H₅NO₃[3][8] | C₇H₉NO₃[4][9][] |

| Molecular Weight | 127.10 g/mol [8] | 155.15 g/mol [9][] |

| Appearance | White to pale brown or cream solid[3] | Colorless liquid[4][] |

| Melting Point | 144-148 °C[3][11] | Not Applicable |

| Boiling Point | 308.3±22.0 °C (Predicted)[3] | 280.6 °C at 760 mmHg[] |

| Solubility | Slightly soluble in DMSO and Methanol[3] | Not specified, but used with organic solvents. |

| Storage | Sealed in dry, room temperature conditions[3] | Store in a cool, dry, well-ventilated place.[12] |

Safety and Handling: A Self-Validating Protocol

Trustworthiness in chemical synthesis begins with safety. The handling of these intermediates requires adherence to strict protocols to ensure operator safety and reaction integrity.

-

Hazard Identification : 5-Methylisoxazole-4-carboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8][13] The GHS signal word is "Warning".[3][13] Ethyl 5-methylisoxazole-4-carboxylate shares similar irritant properties.[9]

-

Personal Protective Equipment (PPE) : A self-validating safety protocol mandates the use of appropriate PPE. This includes:

-

Handling Procedures :

-

In Case of Exposure :

Synthesis of the Core Intermediate: Ethyl 5-methylisoxazole-4-carboxylate

The industrial production of Leflunomide relies on a robust and scalable synthesis of its core isoxazole intermediate. A widely adopted method involves the reaction of ethyl acetoacetate with an orthoformate, followed by cyclization with hydroxylamine.[16][17]

Detailed Experimental Protocol

This protocol is synthesized from established patent literature, with explanations to highlight the causality behind each step.[16][17]

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester (Enol Ether Intermediate)

-

Setup : To a reaction vessel equipped for distillation, add ethylacetoacetate, triethylorthoformate, and acetic anhydride.

-

Causality: Triethylorthoformate acts as both a reagent and a water scavenger. Acetic anhydride facilitates the reaction. The setup for distillation is crucial for removing the ethanol byproduct, which drives the reaction equilibrium forward according to Le Châtelier's principle.

-

-

Reaction : Heat the mixture to approximately 100-110 °C.[16]

-

Monitoring : The reaction proceeds as ethanol is distilled off. The reaction is typically complete when ethanol evolution ceases.

-

Result : The resulting mixture contains the key intermediate, ethyl ethoxymethyleneacetoacetic ester. This intermediate is often used directly in the next step without extensive purification to maximize yield and process efficiency.[16]

Step 2: Cyclization to form Ethyl 5-methylisoxazole-4-carboxylate

-

Setup : In a separate vessel, prepare a solution of hydroxylamine sulfate and a weak base like sodium acetate in a suitable solvent. Cool this mixture to between -20 °C and 10 °C.[16][17]

-

Causality: Hydroxylamine is the nitrogen and oxygen source for the isoxazole ring. The reaction is conducted at low temperatures to control its exothermicity and to minimize the formation of isomeric impurities, which can be difficult to separate later.[16][17] Sodium acetate acts as a base to free the hydroxylamine from its sulfate salt.

-

-

Addition : Slowly add the crude ethyl ethoxymethyleneacetoacetic ester from Step 1 to the cooled hydroxylamine mixture.

-

Reaction : Maintain the low temperature and stir until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Workup : Upon completion, the reaction mixture is typically worked up through extraction and solvent removal to yield crude Ethyl 5-methylisoxazole-4-carboxylate, which can be purified by vacuum distillation.

The Keystone Application: Synthesis of Leflunomide

The primary industrial application of the 5-methylisoxazole-4-carboxylate scaffold is in the synthesis of Leflunomide. This process is a robust, multi-step sequence that is highly optimized for yield and purity.

Detailed Synthetic Protocol

Step 1: Saponification (Hydrolysis) of the Ester

-

Setup : Charge a reactor with crude Ethyl 5-methylisoxazole-4-carboxylate and a strong acid solution, such as 60% sulfuric acid.[3]

-

Reaction : Heat the mixture to around 85 °C.[3] Ethanol generated from the hydrolysis is continuously distilled off to push the reaction to completion.

-

Monitoring : The reaction is monitored by TLC or HPLC until the starting ester is fully consumed.[3]

-

Isolation : Cool the reaction mixture to room temperature. The solid product, 5-Methylisoxazole-4-carboxylic acid, will precipitate.[3]

-

Purification : Collect the solid by filtration. For high-purity applications, the crude acid can be recrystallized from a solvent system like a toluene/acetic acid mixture to achieve purities around 99.9%.[3]

Step 2: Chlorination and Amidation to Leflunomide

-

Activation (Acid Chloride Formation) : React the purified 5-Methylisoxazole-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in an inert solvent like toluene.[16][18]

-

Causality: The carboxylic acid is not reactive enough to undergo direct amidation efficiently. Conversion to the highly electrophilic acid chloride is a classic and effective activation strategy.

-

-

Amidation : The resulting 5-methylisoxazole-4-carbonyl chloride is then reacted directly (often without isolation) with 4-trifluoromethylaniline.[16][18] An acid scavenger, such as an amine base (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), is required to neutralize the HCl byproduct generated during the reaction.[16][18]

-

Causality: The acid scavenger is critical. Without it, the HCl byproduct would protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction.

-

-

Isolation and Purification : Leflunomide can be crystallized and isolated directly from the reaction mixture in high purity.[18]

The Active Metabolite: Teriflunomide and its Mechanism

Leflunomide is a prodrug. In the body, it is rapidly metabolized to its active form, Teriflunomide, through the cleavage of the isoxazole ring.[19] Teriflunomide is also approved as a standalone drug for treating multiple sclerosis.[5][19] The intermediate, 5-Methylisoxazole-4-carboxylic acid, is also essential for the direct chemical synthesis of Teriflunomide.[5][20]

The therapeutic effect of these drugs stems from Teriflunomide's ability to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[19] This enzyme is a critical component of the de novo pyrimidine synthesis pathway. By blocking DHODH, Teriflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis.[6][19] This has a cytostatic effect on rapidly dividing cells, particularly activated lymphocytes, which are heavily reliant on this pathway. This mechanism underpins its efficacy in treating autoimmune disorders like rheumatoid arthritis and multiple sclerosis.

Custom Synthesis and Future Directions

While standard grades of Methyl/Ethyl 5-methylisoxazole-4-carboxylate are commercially available, the demands of modern drug development often necessitate custom synthesis.[21] This can include:

-

Higher Purity Grades : For use in ultra-sensitive applications or as analytical standards.[21]

-

Isotopic Labeling : Incorporating stable isotopes (e.g., ¹³C, ²H) into the molecule is crucial for pharmacokinetic and metabolic studies, allowing researchers to trace the molecule's fate in biological systems.[21]

-

Derivative Production : Creating novel derivatives based on the core scaffold for new drug discovery programs.

Partnering with manufacturers capable of such custom synthesis provides a significant strategic advantage in research and development.[21]

Conclusion

This compound and its ethyl analogue are not merely shelf chemicals; they are foundational pillars in the synthesis of critical immunomodulatory therapies. Their robust and well-understood synthesis, coupled with their ideal reactivity, makes them indispensable intermediates. This guide has detailed the journey from their fundamental chemical properties and safe handling protocols to their step-by-step transformation into Leflunomide. By understanding the causality behind each synthetic step and the ultimate mechanism of action of the final drug, researchers and development professionals can better leverage this versatile isoxazole core in creating next-generation therapeutics.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 6. veeprho.com [veeprho.com]

- 7. Ethyl 5-Methylisoxazole-4-carboxylate | CAS No. 51135-73-0 | | SynZeal [synzeal.com]

- 8. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ie [fishersci.ie]

- 15. lgcstandards.com [lgcstandards.com]

- 16. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 17. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 18. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 19. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. molkem.com [molkem.com]

- 21. nbinno.com [nbinno.com]

The Versatile Heterocycle: A Technical Guide to Methyl 5-Methylisoxazole-4-carboxylate in Modern Organic Synthesis

Introduction: The Strategic Value of the Isoxazole Core

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the isoxazole ring system has emerged as a privileged structure due to its unique electronic properties, metabolic stability, and ability to participate in a variety of molecular interactions.[1][2] This guide focuses on a particularly valuable derivative: Methyl 5-methylisoxazole-4-carboxylate (CAS No: 19788-37-5) . This seemingly simple molecule is a powerhouse building block, offering a trifecta of reactive sites that empower chemists to construct complex molecular architectures with high precision.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a field-proven perspective on the synthesis, reactivity, and strategic applications of this key intermediate. We will explore the causality behind experimental choices and present protocols as self-validating systems, grounded in authoritative literature.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use.

| Property | Value | Reference(s) |

| CAS Number | 19788-37-5 | [3] |

| Molecular Formula | C7H9NO3 | [3] |

| Molecular Weight | 155.15 g/mol | [3] |

| Appearance | Colorless to yellow liquid (Predicted) | [3] |

| Boiling Point | 87-88 °C / 8 mmHg (for a related compound) | [3] |

| Density | 1.173 g/mL at 25 °C (for a related compound) | [3] |

Spectroscopic Characterization

-

1H NMR (Predicted, CDCl3, 400 MHz): δ 8.3-8.5 (s, 1H, isoxazole C3-H), 3.85 (s, 3H, -OCH3), 2.75 (s, 3H, C5-CH3). The downfield shift of the C3-H is characteristic of the electron-deficient nature of the isoxazole ring.

-

13C NMR (Predicted, CDCl3, 100 MHz): δ 172-174 (C=O, ester), 168-170 (isoxazole C5), 158-160 (isoxazole C3), 110-112 (isoxazole C4), 52-53 (-OCH3), 12-14 (C5-CH3).

-

IR Spectroscopy (KBr, cm-1): Based on the spectrum of the corresponding carboxylic acid, key peaks are expected around 1720-1740 (C=O stretch of the ester), 1600-1620 (C=N stretch of the isoxazole ring), and 1400-1450 (C-O stretch).[3]

-

Mass Spectrometry (EI): Expected [M]+ at m/z = 155. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH3, m/z = 124) and the carbonyl group (-CO, m/z = 127). A mass spectrum for the parent carboxylic acid is available for comparison.[4]

Synthesis of the Building Block: A Robust and Scalable Protocol

The most common and industrially relevant synthesis of the 5-methylisoxazole-4-carboxylate core starts from readily available and inexpensive materials: an acetoacetate ester and a trialkyl orthoformate.[1][5] The following protocol is adapted from a well-established procedure for the corresponding ethyl ester, ensuring high reliability and scalability.[6]

Synthetic Workflow Diagram

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (E)-2-(ethoxymethylene)-3-oxobutanoate

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add methyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Reaction Execution: Heat the mixture to 100-110 °C. Ethanol, a byproduct of the condensation, will begin to distill off. Continue heating for 2-4 hours, monitoring the reaction by TLC or GC until the starting methyl acetoacetate is consumed.

-

Work-up: After cooling to room temperature, remove the excess acetic anhydride and other volatile components under reduced pressure. The crude intermediate, a reddish-brown oil, is typically of sufficient purity to be used directly in the next step without further purification.[1][2]

Causality Note: The use of acetic anhydride serves a dual purpose: it acts as a catalyst and as a dehydrating agent, driving the equilibrium towards the enol ether product by removing the ethanol byproduct.[1] Careful temperature control is crucial to prevent side reactions and decomposition.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, prepare a solution of hydroxylamine sulfate (1.1 eq) and sodium acetate (2.2 eq) in water. Cool this solution in an ice-salt bath to approximately -5 °C.

-

Reaction Execution: Slowly add the crude methyl (E)-2-(ethoxymethylene)-3-oxobutanoate from Step 1 to the cold hydroxylamine solution with vigorous stirring, ensuring the temperature does not rise above 0 °C. The use of a salt-ice-acetone bath is recommended for optimal temperature control.[1] Stir the reaction mixture at this temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[6]

Causality Note: The reaction is performed at low temperature to control the exotherm and to minimize the formation of the isomeric 3-methylisoxazole product.[5] Sodium acetate acts as a base to liberate free hydroxylamine from its sulfate salt and to neutralize the sulfuric acid formed during the reaction.

The Chemistry of a Privileged Scaffold: Reactivity and Functionalization

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the ester, the C5-methyl group, and the isoxazole ring itself.

Core Reaction Pathways

Caption: Key reactive pathways of the title building block.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield 5-methylisoxazole-4-carboxylic acid . A particularly efficient method involves heating with 60% aqueous sulfuric acid, which drives the reaction to completion by continuously distilling off the methanol byproduct.[2] This carboxylic acid is a crucial intermediate for subsequent amide bond formations.

-

Amide Coupling (Amidation): The carboxylic acid derived from the title compound is the direct precursor to a wide range of amides. This is famously demonstrated in the synthesis of the disease-modifying antirheumatic drug (DMARD) Leflunomide . The carboxylic acid is first converted to the more reactive acid chloride using an agent like thionyl chloride (SOCl2), followed by reaction with 4-(trifluoromethyl)aniline to form the final amide product.[1] This transformation is central to the molecule's importance in the pharmaceutical industry.

-

Isoxazole Ring Stability and Cleavage: The isoxazole ring is generally stable to many synthetic conditions. However, a key aspect of its biological activity in certain contexts is its susceptibility to metabolic ring cleavage. In the case of Leflunomide, the isoxazole N-O bond is cleaved in vivo to form its active metabolite, Teriflunomide, which is an α-cyano-β-ketoamide. This bioactivation is a critical design element. The ring can also be opened reductively, for instance using catalytic hydrogenation with Raney Nickel, to yield β-amino enones, further expanding its synthetic potential.

Applications in Drug Discovery and Beyond: Building Blocks for Bioactive Molecules

The true value of this compound is realized in its application as a scaffold for molecules with significant biological activity.

Case Study 1: Leflunomide and Teriflunomide

The most prominent application is in the synthesis of Leflunomide and its active metabolite Teriflunomide . Leflunomide is used to treat rheumatoid arthritis, while Teriflunomide is approved for treating multiple sclerosis.[7] Both drugs function by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby exerting an antiproliferative effect on rapidly dividing cells like activated lymphocytes.

| Drug | Therapeutic Area | Mechanism of Action | Role of Isoxazole Scaffold |

| Leflunomide | Rheumatoid Arthritis | Pro-drug, DHODH Inhibitor | Serves as a stable carrier, undergoes metabolic ring-opening |

| Teriflunomide | Multiple Sclerosis | Active DHODH Inhibitor | The active metabolite formed after isoxazole ring cleavage |

Case Study 2: A Scaffold for Novel Unnatural Amino Acids

The versatility of the isoxazole core extends beyond DHODH inhibitors. A related derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully employed as a novel unnatural β-amino acid for incorporation into peptides via solid-phase peptide synthesis (SPPS).[8] This application highlights the potential of the scaffold to create peptidomimetics with unique structural and, potentially, therapeutic properties. The bifunctional nature of these isoxazole derivatives allows them to be seamlessly integrated into established synthetic workflows for creating novel classes of bioactive peptides.[8]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate. It is a strategically designed building block that provides a robust and versatile platform for the synthesis of complex, biologically active molecules. Its well-understood synthesis, predictable reactivity, and proven success in blockbuster drugs like Leflunomide and Teriflunomide cement its importance in the field. As researchers continue to explore the chemical space of heterocyclic compounds, the inherent advantages of the 5-methylisoxazole-4-carboxylate scaffold—its stability, defined reactivity, and bioisosteric potential—will undoubtedly lead to its incorporation into the next generation of innovative therapeutics and functional molecules. The ability to fine-tune its structure through derivatization of its three key functional handles ensures that its role as a cornerstone of organic synthesis will continue to expand.

References

- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) MS spectrum [chemicalbook.com]

- 5. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-Methylisoxazole-4-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and ability to serve as a bioisostere for various functional groups. Within this class, the Methyl 5-methylisoxazole-4-carboxylate scaffold represents a "privileged" core structure, enabling the development of a diverse array of bioactive molecules. This guide provides an in-depth analysis of this scaffold, covering its synthesis, derivatization strategies, key biological activities, and the critical structure-activity relationships that govern its function. Particular emphasis is placed on its role in the development of immunomodulatory and anti-inflammatory agents, exemplified by the prodrug Leflunomide and its active metabolite Teriflunomide. Detailed experimental protocols are provided to serve as a practical resource for researchers in the field.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-oxygen containing rings like isoxazoles are particularly significant. The isoxazole moiety is an electron-rich aromatic system whose weak N-O bond is susceptible to metabolic cleavage, a property ingeniously exploited in prodrug design. This feature, combined with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it an attractive component for designing molecules with improved physicochemical properties and specific biological targets.

The this compound core, specifically, has given rise to compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Its true prominence was solidified with the development of Leflunomide, a drug used for treating rheumatoid arthritis, where the isoxazole ring serves as a masked precursor to the active pharmacophore.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of the isoxazole core is a key advantage for its use in drug discovery, allowing for the systematic generation of analogues for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold

The most common and robust method for constructing the 5-methylisoxazole-4-carboxylate core involves a multi-step sequence starting from readily available materials like ethyl acetoacetate.

A typical synthetic pathway proceeds as follows:

-

Formation of an Enol Ether: Ethyl acetoacetate is reacted with an orthoformate, such as triethyl orthoformate, in the presence of acetic anhydride. This reaction forms an ethoxymethylene intermediate.

-

Cyclization with Hydroxylamine: The intermediate is then reacted with hydroxylamine in the presence of a base (e.g., sodium acetate). This step proceeds via a 1,3-dipolar cycloaddition-like mechanism to form the ethyl 5-methylisoxazole-4-carboxylate ring.

-

Hydrolysis (Optional): The resulting ethyl ester can be hydrolyzed to the corresponding 5-methylisoxazole-4-carboxylic acid using a strong acid, such as aqueous sulfuric acid. This carboxylic acid is a key intermediate for further derivatization, particularly for forming amide bonds.

Causality Behind Experimental Choices: The use of 60% aqueous sulfuric acid for hydrolysis followed by continuous distillation of ethanol is an optimized industrial process. This method drives the reaction to completion by removing a product (ethanol), reduces reaction time, and minimizes the formation of by-products that can occur with prolonged exposure to harsh acidic conditions at high temperatures.

Key Derivatization Pathways

The true utility of the this compound scaffold lies in its potential for derivatization at several key positions to modulate biological activity.

-

C4-Position (Carboxylate): The carboxylate group is the most common site for modification.

-

Amide Coupling: The corresponding carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and coupled with a wide range of primary or secondary amines to form a diverse library of amides. This is the key step in the synthesis of Leflunomide and its analogues.

-

Ester Modification: The methyl or ethyl ester can be transesterified or used to synthesize other esters, such as oxime esters, which have shown antifungal activity.

-

-

C5-Position (Methyl Group): While less common, the methyl group can be functionalized, for example, via radical halogenation, to introduce other substituents.

-

C3-Position: The C3 position can be substituted by starting with different β-ketoesters in the initial synthesis. This allows for significant variation in the steric and electronic properties of the resulting isoxazole.

Below is a generalized workflow for the synthesis and derivatization of the core scaffold.

Caption: General workflow for synthesis and C4-amide derivatization.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable range of biological activities. The most prominent application is in the field of immunology and inflammation.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action for the famed derivative Leflunomide is through its active metabolite, Teriflunomide. Leflunomide itself is a prodrug; in vivo, its isoxazole ring undergoes metabolic opening to form Teriflunomide (also known as A77 1726).

Teriflunomide is a potent, reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.

-

Mechanism of Action: Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to synthesize new DNA and RNA. By inhibiting DHODH, Teriflunomide effectively depletes the pyrimidine pool in these cells, leading to a cytostatic effect. This arrests the proliferation of activated T- and B-cells, which are central to the pathogenesis of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

-

Selectivity: An elegant aspect of this mechanism is its relative selectivity. Slower-dividing cells can rely on an alternative "salvage pathway" to recycle pyrimidines, making them less susceptible to DHODH inhibition. This targeted action on highly proliferative immune cells is thought to contribute to the therapeutic window of the drug.

Caption: Mechanism of action of Leflunomide via DHODH inhibition.

Other Biological Activities

Beyond DHODH inhibition, various isoxazole derivatives have been explored for other therapeutic targets:

-

Anticancer: Isoxazole-containing compounds have shown promise as anticancer agents.

-

Antimicrobial & Antifungal: Certain derivatives exhibit antibacterial and antifungal properties.

-

Ghrelin Receptor Antagonists: Isoxazole carboxamides have been developed as potent antagonists of the growth hormone secretagogue receptor.

-

Antiviral: Recent studies have explored novel isoxazole-based molecules for activity against viruses like the Zika virus.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates. For isoxazole-4-carboxamides, the focus has been on modifying the amide substituent and the groups on the isoxazole ring.

| Position/Modification | Observation | Implication/Rationale | Reference |

| C4-Amide Substituent | The nature of the aryl or alkyl group attached to the amide nitrogen is a primary determinant of potency and target specificity. In Leflunomide, the 4-(trifluoromethyl)aniline group is critical for activity. | This group likely fits into a specific hydrophobic pocket of the DHODH enzyme, and the trifluoromethyl group can act as a hydrogen bond acceptor and enhance metabolic stability. | |

| Isoxazole Ring | The intact isoxazole ring is essential for the prodrug (Leflunomide) but must be cleavable. | The N-O bond is designed to be metabolically labile to release the active metabolite, Teriflunomide. Leflunomide itself is a much less potent inhibitor of DHODH than Teriflunomide. | |

| C5-Methyl Group | The 5-methyl group contributes to the overall electronic and steric profile of the molecule. | This group helps to correctly position the molecule within the binding site of the target enzyme. | |

| C3-Substituent | Altering the C3 substituent can modulate selectivity and potency. Trisubstituted isoxazoles have been developed as selective allosteric ligands for nuclear receptors like RORγt. | This position can be modified to tune selectivity against other enzymes or receptors, reducing off-target effects. |

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of novel derivatives.

Protocol: Synthesis of 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (Leflunomide Analogue)

This protocol describes the final amide coupling step.

Objective: To synthesize an amide derivative from the core carboxylic acid intermediate.

Materials:

-

5-Methylisoxazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

4-(Trifluoromethyl)aniline (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Acid Chloride Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Self-Validation: Monitor the reaction by TLC (thin-layer chromatography) until the starting acid is consumed. A small aliquot quenched with methanol will show a new, higher Rf spot corresponding to the methyl ester.

-

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting crude 5-methylisoxazole-4-carbonyl chloride is used immediately in the next step.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be clearly visible and the starting amine should be consumed.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes excess amine base (TEA, aniline). The NaHCO₃ wash removes any unreacted acid chloride or carboxylic acid. The brine wash removes residual water.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.

-

Characterization: Combine the pure fractions, remove the solvent, and dry the product under high vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol: In Vitro DHODH Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against human DHODH.

Principle: This assay measures the reduction of a dye (e.g., DCIP) that is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 (CoQ₁₀) - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Test compound (dissolved in DMSO)

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0,

The Biological Versatility of the Methyl 5-Methylisoxazole-4-carboxylate Scaffold: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a unique combination of electronic properties and structural rigidity that makes it an ideal building block for drug design.[2][3] Among the vast landscape of isoxazole derivatives, compounds built upon the Methyl 5-methylisoxazole-4-carboxylate core have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this specific chemical scaffold, from its synthesis and derivatization to its diverse pharmacological applications, with a focus on anti-inflammatory, anticancer, and antimicrobial activities. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering researchers and drug development professionals a comprehensive resource to leverage this potent pharmacophore.

The Isoxazole Core: A Foundation for Pharmacological Activity

Isoxazoles are aromatic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic potential.[4] Their unique structure allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1] The incorporation of an isoxazole moiety can enhance a molecule's metabolic stability, receptor binding affinity, and overall potency.[2] Consequently, isoxazole derivatives have been successfully developed into drugs with anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[3][4]

The subject of this guide, the This compound scaffold, is a particularly valuable intermediate. It serves as a cornerstone for the synthesis of a multitude of biologically active compounds, most notably the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide.[5][6]

| Compound Identifier | Details |

| IUPAC Name | 5-methyl-1,2-oxazole-4-carboxylic acid[7] |

| CAS Number | 42831-50-5[7][8][9] |

| Molecular Formula | C₅H₅NO₃[7][8] |

| Molecular Weight | 127.10 g/mol [7][8] |

| Appearance | White solid[8] |

| Melting Point | 144-148 °C[8] |

Synthesis and Derivatization Strategies

The synthesis of the 5-methylisoxazole-4-carboxylate core is a well-established process that allows for high yields and purity, which is critical for its use as a pharmaceutical intermediate.[10]

Core Synthesis Pathway

A common and efficient method for preparing the ethyl ester of 5-methylisoxazole-4-carboxylic acid involves a multi-step process starting from readily available reagents. This process is designed to selectively produce the desired 5-methyl isomer over the 3-methyl alternative, a crucial aspect for ensuring the final product's biological activity.[10]

A generalized synthetic scheme is as follows:

-

Formation of an Enol Ether: Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride. This step forms ethyl ethoxymethyleneacetoacetate.[10][11]

-

Cyclization with Hydroxylamine: The resulting enol ether is then treated with hydroxylamine in the presence of a base (like sodium acetate) to facilitate the cyclization and formation of the isoxazole ring, yielding Ethyl 5-methylisoxazole-4-carboxylate.[10][12]

-

Hydrolysis (Optional): The resulting ester can be hydrolyzed using a strong acid (e.g., sulfuric acid) to yield 5-methylisoxazole-4-carboxylic acid, which can then be used for further derivatization.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 7. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5 [sigmaaldrich.com]

- 9. 5-Methylisoxazole-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 11. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 12. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]

Methodological & Application

Synthesis of Methyl 5-methylisoxazole-4-carboxylate from Ethyl Acetoacetate: An Application Note and Protocol for Researchers

Introduction

Methyl 5-methylisoxazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its structure is a key component in a variety of pharmacologically active molecules. Notably, it serves as a crucial intermediate in the synthesis of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD).[1][2] The isoxazole scaffold is of significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

This application note provides a comprehensive, in-depth guide for the synthesis of this compound, commencing from the readily available and economical starting material, ethyl acetoacetate. The synthetic strategy detailed herein is a robust and well-documented three-step process, designed to ensure high yield and purity, while also addressing the potential for isomeric impurities.

This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific principles and mechanistic insights that govern the synthesis.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from ethyl acetoacetate proceeds through a three-stage process:

-

Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: The initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride. This reaction transforms the active methylene group of ethyl acetoacetate into an ethoxymethylene group. Acetic anhydride plays a crucial role as a water scavenger, driving the reaction to completion.

-

Cyclization to Ethyl 5-methylisoxazole-4-carboxylate: The intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, undergoes a cyclization reaction with hydroxylamine. This is a classic method for isoxazole synthesis from a 1,3-dicarbonyl equivalent.[4] The reaction is regioselective, favoring the formation of the 5-methylisoxazole isomer over the 3-methylisoxazole isomer. This selectivity is crucial for the purity of the final product.[5]

-

Hydrolysis and Esterification: The resulting ethyl ester is first hydrolyzed to 5-methylisoxazole-4-carboxylic acid. This is typically achieved using a strong acid.[2][6][7] The carboxylic acid is then esterified to the desired methyl ester.

An alternative final step could be a direct transesterification of the ethyl ester to the methyl ester under acidic or basic conditions.[8][9] However, the hydrolysis followed by esterification route is well-documented for this specific substrate and offers high yields.

Below is a diagram illustrating the overall synthetic workflow:

Caption: Overall synthetic workflow from Ethyl Acetoacetate.

The following diagram illustrates the reaction mechanism for the cyclization step:

Caption: Mechanism of Isoxazole Ring Formation.

Experimental Protocols

Materials and Equipment

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Hydroxylamine sulfate

-

Sodium acetate

-

Ethanol

-

Dichloromethane

-

Sulfuric acid (60%)

-

Methanol

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Ice bath

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the reaction mixture to 100-110°C with continuous stirring.[7]

-

Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude ethyl ethoxymethyleneacetoacetic ester can be used in the next step without further purification.[7]

Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

-

In a separate flask, dissolve sodium acetate in a minimal amount of water and add ethanol.

-

To this solution, add the crude ethyl ethoxymethyleneacetoacetic ester from Step 1.

-

Cool the mixture to approximately -5°C using an ice-salt bath.

-

Prepare a cooled solution of hydroxylamine sulfate in a minimal amount of water.

-

Add the hydroxylamine sulfate solution dropwise to the cooled ester mixture over a period of at least one hour with vigorous stirring, ensuring the temperature is maintained below 0°C.[7]

-

After the addition is complete, continue stirring at this temperature for another 30 minutes.

-

Allow the mixture to warm to room temperature and then reflux for 30 minutes.[7]

-

After cooling, decant the supernatant to remove the salt precipitate.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-methylisoxazole-4-carboxylate as an orange liquid.[7]

Step 3: Synthesis of this compound

Part A: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

-

In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add the crude ethyl 5-methylisoxazole-4-carboxylate and a 60% sulfuric acid solution.[2]

-

Heat the mixture to 85°C while continuously distilling off the ethanol that is generated.[2]

-

The reaction is typically complete within 4 hours, which can be confirmed by TLC analysis showing the disappearance of the ester spot.[2]

-

Cool the reaction mixture to room temperature. The solid product will precipitate.

-

Collect the solid product by filtration and wash with cold water.

Part B: Esterification to this compound

-

Suspend the crude 5-methylisoxazole-4-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the carboxylic acid.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

| Step | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 100-110 | 2-3 | >95 (crude) |

| 2 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydroxylamine sulfate, Sodium acetate | -5 to reflux | ~2 | ~85 (crude)[7] |

| 3A | Ethyl 5-methylisoxazole-4-carboxylate, 60% H₂SO₄ | 85 | 4 | High |

| 3B | 5-Methylisoxazole-4-carboxylic acid, Methanol, H₂SO₄ (cat.) | Reflux | 4-6 | High |

Characterization and Data Analysis

The final product, this compound, should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any isomeric impurities.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl and the C=N bond of the isoxazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Safety Precautions

It is imperative to handle all chemicals with care and in accordance with established safety protocols. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

-

Ethyl acetoacetate: Combustible liquid.[3][10] Handle with care and avoid sources of ignition.

-

Triethyl orthoformate: Flammable liquid.[11][12][13] Keep away from heat, sparks, and open flames. Work in a well-ventilated area.

-

Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage.[4][5][14][15][16] Handle with extreme care in a fume hood.

-

Hydroxylamine Sulfate: Corrosive and can be an explosion hazard when heated.[17][18][19] Store in a cool, well-ventilated area away from heat sources.

-

Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with appropriate PPE.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; presence of water in reagents. | Ensure reagents are anhydrous. Increase reaction time or temperature slightly. |

| Formation of isomeric impurity | Reaction temperature in Step 2 was too high during addition. | Maintain the temperature below 0°C during the dropwise addition of hydroxylamine sulfate. |

| Incomplete hydrolysis in Step 3A | Insufficient reaction time or temperature. | Ensure the temperature is maintained at 85°C and monitor the reaction by TLC until the starting material is consumed. |

| Incomplete esterification in Step 3B | Insufficient catalyst or reaction time. | Add a bit more acid catalyst. Ensure the reaction is refluxing and extend the reaction time. |

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 3. chempoint.com [chempoint.com]

- 4. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]

- 5. carlroth.com [carlroth.com]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ester synthesis by transesterification [organic-chemistry.org]

- 10. ETHYL ACETOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. kishida.co.jp [kishida.co.jp]

- 12. lobachemie.com [lobachemie.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. nj.gov [nj.gov]

- 18. valudor.com [valudor.com]

- 19. pentachemicals.eu [pentachemicals.eu]

Application Note: A Robust, Scalable Protocol for the Synthesis of Methyl 5-Methylisoxazole-4-carboxylate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-methylisoxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The described two-step procedure is based on the well-established condensation of an activated β-ketoester with hydroxylamine, ensuring high regioselectivity and good overall yields. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and safety considerations to ensure reliable and reproducible outcomes.

Introduction

This compound is a pivotal intermediate in the synthesis of numerous pharmacologically active compounds. The isoxazole scaffold is a prominent feature in many FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding, which contributes to target affinity.[1] Notably, this specific ester is a direct precursor to the carboxylic acid used in the synthesis of Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD).[2][3]

The synthetic accessibility and purity of this intermediate are critical for the successful development of downstream drug candidates. The protocol detailed herein follows a classical and reliable approach: the initial formation of an enol ether intermediate from a β-ketoester, followed by a cyclocondensation reaction with hydroxylamine.[2][4][5] This method is favored for its operational simplicity, use of readily available starting materials, and high control over the formation of the desired 5-methyl regioisomer over the 3-methyl alternative, a common challenge in isoxazole synthesis.[6][7]

Synthetic Strategy and Mechanism

The synthesis proceeds in two primary stages:

-

Formation of the Enol Ether Intermediate: Ethyl acetoacetate is reacted with an orthoester, such as triethyl orthoformate, in the presence of an acid anhydride (e.g., acetic anhydride). This reaction forms the key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. The acetic anhydride acts as a water scavenger, driving the equilibrium towards the product.

-

Cyclocondensation with Hydroxylamine: The purified enol ether intermediate is then treated with hydroxylamine. The reaction is typically performed using a salt of hydroxylamine (e.g., hydroxylamine hydrochloride or sulfate) in the presence of a base (e.g., sodium acetate or sodium carbonate) to generate the free hydroxylamine in situ.

The mechanism involves the nucleophilic attack of the amine group of hydroxylamine onto the β-carbon of the enol ether, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.[4][8]

Caption: Reaction mechanism for isoxazole synthesis.

Materials and Equipment

Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Notes |

| Ethyl Acetoacetate | 141-97-9 | 130.14 | Reagent grade, ≥99% |

| Triethyl Orthoformate | 122-51-0 | 148.20 | Reagent grade, ≥98% |

| Acetic Anhydride | 108-24-7 | 102.09 | Reagent grade, ≥98% |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | Reagent grade, ≥98% |

| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | Reagent grade, ≥99% |

| Ethanol | 64-17-5 | 46.07 | Anhydrous and 95% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS grade |

| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | For drying |

| Toluene | 108-88-3 | 92.14 | ACS grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%) |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution |

Note: The final product is the methyl ester. The protocol described in patents often yields the ethyl ester, which can then be transesterified or hydrolyzed and re-esterified. For direct synthesis of the methyl ester, methyl acetoacetate and trimethyl orthoformate can be substituted.

Equipment

-

Three-neck round-bottom flasks (500 mL, 1 L)

-

Reflux condenser and distillation head

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Rotary evaporator

-

Separatory funnel (1 L)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or meter

-

Ice-salt bath

Detailed Experimental Protocol

This protocol is adapted from established industrial processes for preparing the ethyl ester, a direct and highly analogous precursor.[2][6][7]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

-

Reaction Mixture: To the flask, add ethyl acetoacetate (130.1 g, 1.0 mol), triethyl orthoformate (163.0 g, 1.1 mol), and acetic anhydride (112.3 g, 1.1 mol).

-

Heating: Heat the mixture under gentle reflux (oil bath temperature of 100-110 °C) for 4-6 hours.[2] The progress can be monitored by TLC or GC-MS if desired.

-

Distillation: After the reaction is complete, reconfigure the apparatus for vacuum distillation. Remove the volatile by-products (ethyl acetate, ethanol) under reduced pressure.

-

Purification: The crude residue, ethyl 2-(ethoxymethylene)-3-oxobutanoate, can be purified by vacuum distillation (b.p. ~110-115 °C at 2 mmHg). However, for many applications, the crude product can be carried forward directly to the next step after ensuring removal of volatiles.[6] The expected product is a reddish-brown syrupy liquid.[6]